3-(3-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-chlorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25ClN6O2 and its molecular weight is 428.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Receptor Affinity and Anxiolytic, Antidepressant Potential
A novel series of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones was synthesized to evaluate their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Compounds with a purine-2,4-dione nucleus generally showed higher affinity values than the corresponding purine-2,4,8-trione compounds. Certain compounds exhibited potent 5-HT1A, 5-HT7 receptor ligand activities, with additional affinity for dopamine D2 receptors, suggesting potential as anxiolytic and antidepressant agents (Zagórska et al., 2015).
Synthesis and Antiviral Activity
The synthesis of 2-aminoimidazo[1,2-a]-s-triazin-4-one, a new class of purine analogs, was described. These compounds were tested against type 1 herpes, type 13 rhino, and type 3 parainfluenza viruses in tissue culture, showing moderate rhinovirus activity at non-toxic dosage levels (Kim et al., 1978).
Dual-Target Ligands for Neurodegenerative Diseases
N9-Benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones were designed as dual-target-directed ligands combining A2A adenosine receptor (AR) antagonistic activity with monoamine oxidase B (MAO-B) blockade. These compounds showed promise for symptomatic relief and disease-modifying effects for neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).
Cytotoxic Activity
The synthesis of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids and their derived 4-N-[2-(dimethylamino)ethyl]carboxamides were tested for growth inhibitory properties against various cancer cell lines. Most compounds were potent cytotoxins, with some displaying IC(50) values less than 10 nM, indicating their potential in cancer therapy (Deady et al., 2003).
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O2/c1-13-14(2)28-17-18(23-20(28)26(13)10-9-24(3)4)25(5)21(30)27(19(17)29)12-15-7-6-8-16(22)11-15/h6-8,11H,9-10,12H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTVZIYNBUXDSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CC4=CC(=CC=C4)Cl)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.